molecular formula C20H16N2O B222176 2-[4-(benzyloxy)phenyl]-1H-benzimidazole

2-[4-(benzyloxy)phenyl]-1H-benzimidazole

Cat. No. B222176
M. Wt: 300.4 g/mol
InChI Key: SJQYEMCIARWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)phenyl]-1H-benzimidazole, also known as BZI, is a benzimidazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BZI is known for its unique chemical structure, which makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole is not fully understood. However, it has been suggested that 2-[4-(benzyloxy)phenyl]-1H-benzimidazole may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has also been shown to induce apoptosis in cancer cells, suggesting that it may have anti-tumor properties.
Biochemical and Physiological Effects:
2-[4-(benzyloxy)phenyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

2-[4-(benzyloxy)phenyl]-1H-benzimidazole has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has also been shown to have a wide range of biological activities, making it a versatile compound for various research applications. However, 2-[4-(benzyloxy)phenyl]-1H-benzimidazole also has limitations. Its mechanism of action is not fully understood, and its potential side effects are not well-known. Further research is needed to fully understand the advantages and limitations of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole for lab experiments.

Future Directions

There are several future directions for research on 2-[4-(benzyloxy)phenyl]-1H-benzimidazole. One potential area of research is the development of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole's mechanism of action and its potential side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole involves the reaction between 4-(benzyloxy)aniline and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent. The resulting product is then purified using column chromatography to obtain pure 2-[4-(benzyloxy)phenyl]-1H-benzimidazole. The synthesis of 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

2-[4-(benzyloxy)phenyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development. 2-[4-(benzyloxy)phenyl]-1H-benzimidazole has been used in various research studies, including cancer research, drug development, and enzyme inhibition studies.

properties

Product Name

2-[4-(benzyloxy)phenyl]-1H-benzimidazole

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2,(H,21,22)

InChI Key

SJQYEMCIARWWGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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